

Application Notes and Protocols: pTH (1-34) Amide (Human) In Vitro Bioactivity Assay

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Compound of Interest

Compound Name: *pTH (1-34) amide (human)*

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Introduction

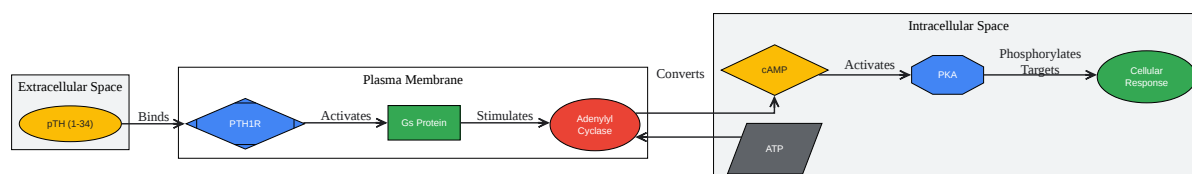
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The N-terminal fragment, **PTH (1-34) amide (human)**, also known as Teriparatide, encompasses the first 34 amino acids of the full-length hormone and is fully biologically active.^[1] It is an approved therapeutic agent for treating osteoporosis.^[1] Robust and reproducible in vitro bioassays are essential for the quality control, potency testing, and development of novel PTH (1-34) analogs.^[1]

The most prevalent in vitro bioassay for PTH (1-34) quantifies its ability to stimulate the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in cells expressing the parathyroid hormone 1 receptor (PTH1R).^[1] This measurement directly reflects the biological activity of PTH (1-34) and its interaction with its cognate receptor.^[1]

PTH (1-34) Signaling Pathway

PTH (1-34) exerts its biological effects by binding to the PTH1R, a G protein-coupled receptor (GPCR).^{[1][2]} This binding event activates a stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.^{[1][3]} Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.^[1] The resulting increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological response. The PTH1R

can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.[2][4]

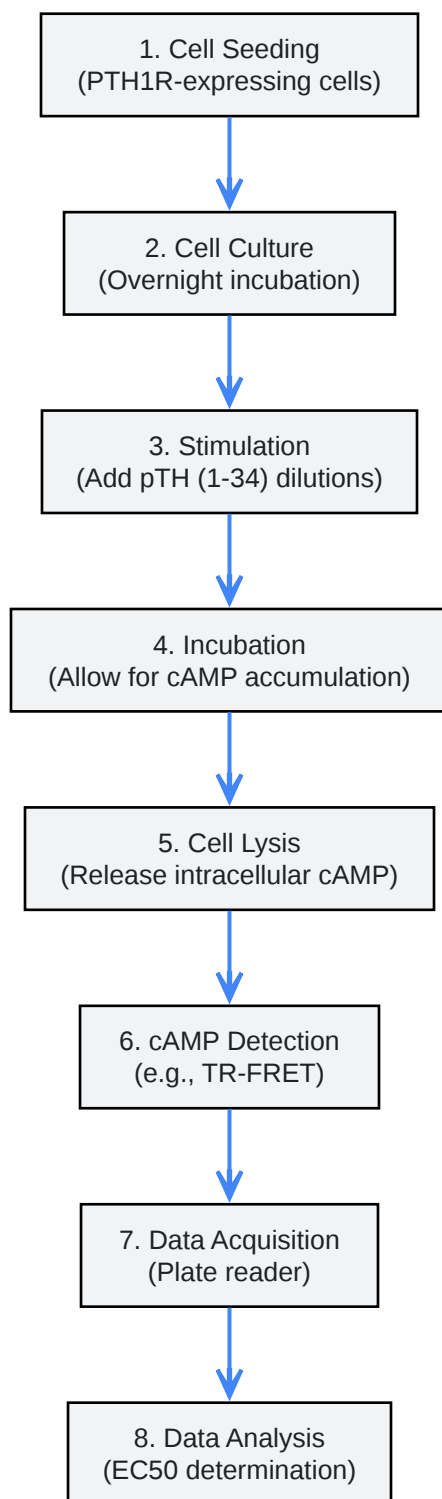


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Caption: PTH (1-34) signaling pathway via PTH1R.

Experimental Protocols

The general workflow for the PTH (1-34) in vitro bioassay involves seeding cells that endogenously or recombinantly express the PTH1 receptor, stimulating them with a range of PTH (1-34) concentrations, lysing the cells to release intracellular cAMP, and then quantifying the cAMP levels, often using a competitive immunoassay format such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]



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Caption: General workflow for the PTH (1-34) in vitro bioassay.

Protocol 1: cAMP Accumulation Assay in UMR-106 Cells

This protocol details a cell-based assay using the rat osteosarcoma cell line UMR-106, which endogenously expresses the PTH1R.

Materials:

- UMR-106 cells
- Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- **PTH (1-34) amide (human)** reference standard and test samples
- Assay buffer
- 384-well cell culture plates
- Cell lysis buffer
- cAMP detection kit (e.g., time-resolved fluoroimmunoassay kit)

Procedure:

- Cell Seeding:
 - Culture UMR-106 cells to approximately 80-90% confluency.
 - Trypsinize and resuspend the cells in fresh culture medium.
 - Seed the cells into a 384-well plate at a density of approximately 3,000 cells per well in 5 μ L of medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.[\[1\]](#)
- PTH (1-34) Stimulation:
 - Prepare serial dilutions of the PTH (1-34) reference standard and test samples in assay buffer. A typical concentration range is from 0.15 pmol/L to 30 nmol/L.
 - Add 5 μ L of the PTH (1-34) dilutions to the appropriate wells.

- Incubate the plate at room temperature for 30 minutes.[\[1\]](#)
- Cell Lysis and cAMP Detection:
 - Lyse the cells by adding cell lysis solution to each well to release the intracellular cAMP.
 - Add 10 μ L of a mixed solution of Europium-labeled cAMP and ULight-anti-cAMP to each well for the quantification of cAMP levels.
 - Incubate as per the manufacturer's instructions for the cAMP detection kit.[\[1\]](#)
- Data Acquisition and Analysis:
 - Measure the time-resolved fluorescence using a suitable plate reader.
 - Calculate the concentration of cAMP in each well based on a standard curve.
 - Plot the cAMP concentration against the log of the PTH (1-34) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of PTH (1-34) for the PTH1R.

Materials:

- Cell membranes from cells expressing PTH1R (e.g., GP-2.3 cells, which are HEK-293 cells stably expressing the hPTH1R).[\[5\]](#)
- Radiolabeled PTH (1-34) (e.g., 125 I-PTH(1-34)).[\[5\]](#)
- Unlabeled **PTH (1-34) amide (human)** reference standard and test samples.
- Binding buffer.
- 96-well plates.
- Filtration apparatus.

- Gamma counter.

Procedure:

- Assay Setup:
 - In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled PTH (1-34), and increasing concentrations of unlabeled PTH (1-34) (competitor).
 - Add the cell membranes expressing PTH1R to initiate the binding reaction.
- Incubation:
 - Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 4 hours at 15°C). [\[6\]](#)
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Data Acquisition and Analysis:
 - Measure the radioactivity retained on the filters using a gamma counter.
 - Plot the percentage of specific binding against the log of the competitor concentration.
 - Fit the data to a one-site competition binding equation to determine the IC₅₀, which can then be used to calculate the inhibition constant (K_i).

Data Presentation

The bioactivity of PTH (1-34) and its analogs is typically reported as the EC₅₀ for cAMP accumulation or the K_i for receptor binding.

Table 1: In Vitro Bioactivity of PTH Analogs in cAMP Generation Assays

Compound	Cell Line	EC50 (nM)	Reference
Aib ^{1,3} PTH (1-14) (unacetylated)	LLC-PK1	15.0 ± 3.414	[7]

Table 2: Potency of bPTH Analogs in Renal Adenylyl Cyclase Assay

Compound	Potency (MRC Units/mg)
bPTH-(1-34)	5400
[Tyr-34]bPTH-(1-34)amide	16,100
[Nle-8,Nle-18,Tyr-34]bPTH-(1-34)amide	10,100
[Nle-8,Nle-18,o-NPS-Trp-23,Tyr-34]bPTH-(1-34)amide	10,600

[3]

Conclusion

The in vitro bioactivity assays described provide robust and quantitative methods for characterizing the biological activity of **PTH (1-34) amide (human)** and its analogs. The cAMP accumulation assay is a direct measure of the functional response to PTH1R activation, while the receptor binding assay provides valuable information about the affinity of the ligand for its receptor. These protocols can be adapted for various applications, including quality control, potency testing, and the screening and characterization of new drug candidates targeting the PTH1R.

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